molecular formula C34H41N5O8S B079615 Dihydroergotoxine CAS No. 11032-41-0

Dihydroergotoxine

Cat. No.: B079615
CAS No.: 11032-41-0
M. Wt: 679.8 g/mol
InChI Key: ADYPXRFPBQGGAH-UHFFFAOYSA-N
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Scientific Research Applications

Dihydroergotoxine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of Dihydroergotoxine’s therapeutic actions is not clear, but it can act as an alpha-adrenergic antagonist and a dopamine agonist .

Safety and Hazards

Dihydroergotoxine may be harmful if swallowed . It is recommended to wash hands thoroughly after handling and avoid eating, drinking, or smoking when using this product .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of dihydroergotoxine involves the hydrogenation of ergot alkaloids. The process typically includes the reduction of ergocristine, ergocornine, α-ergocryptine, and β-ergocryptine under hydrogen gas in the presence of a catalyst such as palladium on carbon .

Industrial Production Methods: Industrial production of this compound involves the large-scale hydrogenation of the aforementioned ergot alkaloids. The process is carried out in a controlled environment to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Dihydroergotoxine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: More hydrogenated forms of the compound.

    Substitution: Alkylated derivatives.

Comparison with Similar Compounds

Dihydroergotoxine is unique among ergot alkaloids due to its specific combination of dihydro derivatives. Similar compounds include:

  • Dihydroergocornine
  • Dihydroergocristine
  • Dihydroergocryptine
  • Ergoloid mesylates

Compared to these compounds, this compound has a broader range of therapeutic applications and a unique mechanism of action that involves multiple neurotransmitter systems .

Properties

IUPAC Name

N-(7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H37N5O5.CH4O3S/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-5(2,3)4/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);1H3,(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYPXRFPBQGGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H41N5O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

679.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6190-39-2
Record name Dihydroergotamine mesilate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.669
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dihydroergotoxine
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Dihydroergotoxine
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Dihydroergotoxine
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Dihydroergotoxine
Reactant of Route 5
Dihydroergotoxine
Reactant of Route 6
Dihydroergotoxine

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